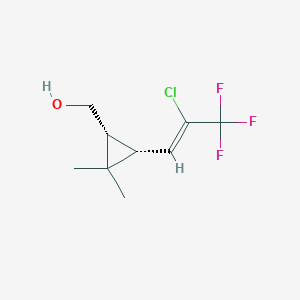
cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with chloro and trifluoromethyl reagents under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient production. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the compound’s commercial viability .
Chemical Reactions Analysis
Types of Reactions
cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Halogen substitution reactions can replace the chloro group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- cis-3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl-cyclopropanecarboxylic acid
- cis-3-(2-Chloro-3,3,3-trifluoroprop-1-en-1-yl)-2,2-dimethylcyclopropanecarboxylic acid
Uniqueness
cis-3-(2-Chloro-3,3,3-trifluoro-1-propen-1-yl)-2,2-dimethyl-cyclopropanemethanol is unique due to its specific combination of chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Properties
Molecular Formula |
C9H12ClF3O |
|---|---|
Molecular Weight |
228.64 g/mol |
IUPAC Name |
[(1R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropyl]methanol |
InChI |
InChI=1S/C9H12ClF3O/c1-8(2)5(6(8)4-14)3-7(10)9(11,12)13/h3,5-6,14H,4H2,1-2H3/b7-3-/t5-,6+/m0/s1 |
InChI Key |
CDUSIELCVWVJIW-WTBBGMMKSA-N |
Isomeric SMILES |
CC1([C@@H]([C@@H]1/C=C(/C(F)(F)F)\Cl)CO)C |
Canonical SMILES |
CC1(C(C1C=C(C(F)(F)F)Cl)CO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
![3-Chloro-1,2-diazabicyclo[2.2.2]oct-2-ene](/img/structure/B13843280.png)
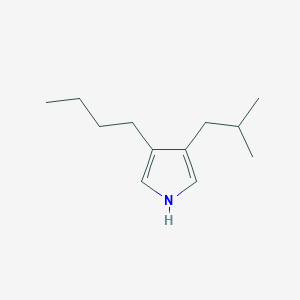
![3-[(6-Propyldecyl)oxy]propan-1-amine](/img/structure/B13843297.png)
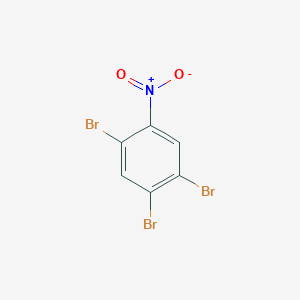
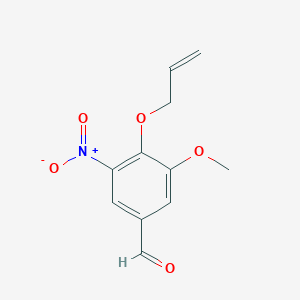


![7-[(4R,6R)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-methoxypyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B13843326.png)
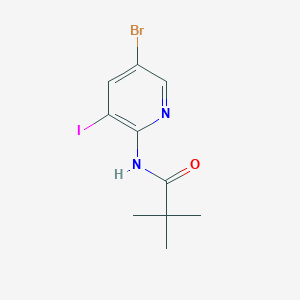
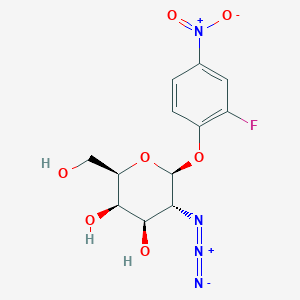

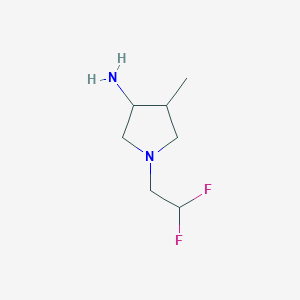
![[2-Hydroxy-4-[(4-methoxyphenyl)methoxy]-4-oxobutyl]-trimethylazanium;chloride](/img/structure/B13843342.png)
